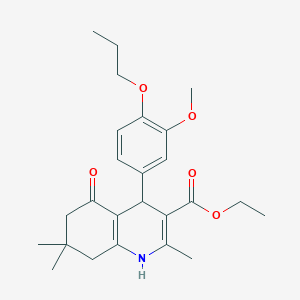
Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxy-4-propoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-fluorophenyl)-2-[3-(3-methoxy-4-propoxyphenyl)prop-2-enamido]thiophene-3-carboxylate: Shares structural similarities but differs in its fluorophenyl and thiophene groups.
Ethyl 4-(3-methoxy-4-propoxyphenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate: Similar in the methoxy and propoxyphenyl groups but has a different core structure.
Uniqueness
Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity allows for diverse chemical modifications, making it a versatile compound for research and development.
Biological Activity
Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound belongs to the class of oxoquinoline derivatives. Its molecular formula is C22H27NO4 with a complex structure that includes a hexahydroquinoline core. The presence of methoxy and propoxy groups on the phenyl ring enhances its solubility and biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 365.46 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that derivatives of hexahydroquinoline exhibit significant antimicrobial activity. For instance, studies have shown that certain oxoquinoline derivatives effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with bacterial DNA gyrase or topoisomerase IV, leading to cell death .
Antiviral Activity
Some studies have highlighted the antiviral potential of related compounds against HIV and other viruses. The structure of the compound suggests it may act as an inhibitor of viral replication by targeting specific enzymes involved in the viral life cycle .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays. It has shown considerable ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for potential therapeutic applications in diseases linked to oxidative damage .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Substituents on the phenyl ring significantly influence its pharmacological profile. For example:
- Methoxy and Propoxy Groups : These groups enhance lipophilicity and improve bioavailability.
- Trimethyl Group : Contributes to conformational stability and may affect receptor binding affinity.
Table 2: Summary of SAR Findings
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Methoxy | Increases solubility | |
| Propoxy | Enhances antimicrobial activity | |
| Trimethyl | Stabilizes molecular conformation |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives demonstrated that compounds similar to ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus.
- Antioxidant Potential : In vitro assays showed that this compound significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide.
Properties
Molecular Formula |
C25H33NO5 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H33NO5/c1-7-11-31-19-10-9-16(12-20(19)29-6)22-21(24(28)30-8-2)15(3)26-17-13-25(4,5)14-18(27)23(17)22/h9-10,12,22,26H,7-8,11,13-14H2,1-6H3 |
InChI Key |
SOYBGCIUJAPMAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















